6-(Methoxymethyl)indoline

Medicinal Chemistry Kinase Inhibition Chek1

6-(Methoxymethyl)indoline is an indoline derivative featuring a methoxymethyl substituent at the 6-position of the 2,3-dihydro-1H-indole scaffold. It possesses the molecular formula C10H13NO and a molecular weight of 163.22 g/mol.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1785189-60-7
Cat. No. B1474688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)indoline
CAS1785189-60-7
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOCC1=CC2=C(CCN2)C=C1
InChIInChI=1S/C10H13NO/c1-12-7-8-2-3-9-4-5-11-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3
InChIKeyPPVGAAVKCJCQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methoxymethyl)indoline (CAS 1785189-60-7): Chemical Identity and Core Properties for Research Procurement


6-(Methoxymethyl)indoline is an indoline derivative featuring a methoxymethyl substituent at the 6-position of the 2,3-dihydro-1H-indole scaffold. It possesses the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. This compound is primarily utilized as a versatile heterocyclic building block in organic synthesis and pharmaceutical research, serving as a key intermediate for the development of biologically active molecules. [1] The 6-substitution pattern is structurally distinct among methoxymethyl indoline regioisomers and aligns with a known pharmacophoric motif relevant to kinase inhibition. [2]

Why Generic Indoline Derivatives Cannot Substitute for 6-(Methoxymethyl)indoline in Defined Synthetic Routes


In-class substitution of indoline derivatives without rigorous consideration of the substitution pattern is scientifically unsound due to the regioselective nature of both chemical reactivity and biological target engagement. The position of the methoxymethyl group directly governs the compound's utility in specific cross-coupling reactions and nucleophilic substitutions, dictating the synthetic accessibility of downstream functionalized molecules. [1] More critically, in a medicinal chemistry context, the 6-position substitution is a well-validated structural motif for engaging the hydrophobic region I (HI) pocket of certain kinases, a feature that is absent or misaligned in other regioisomers and can lead to significant loss of target affinity or cellular potency. [2][3]

Quantitative Evidence Guide for Selecting 6-(Methoxymethyl)indoline Over Other Regioisomers


Regiochemical Precision: The 6-Position as a Validated Kinase Pharmacophore

The 6-position substitution on the indoline core is a critical determinant for potent kinase inhibition, as demonstrated in a series of Chek1 inhibitors. X-ray crystallography revealed that substitution at C6 allows for optimal engagement of the hydrophobic region I (HI) pocket of Chek1 kinase. Optimization of C6 substitution in this series yielded inhibitors with low nanomolar potency. [1] In contrast, substitution at other positions would not provide the same vector for interaction with this critical hydrophobic pocket. While not a direct measurement of 6-(methoxymethyl)indoline itself, this class-level evidence establishes a clear structural rationale for selecting the 6-substituted regioisomer over other positional isomers when targeting kinase scaffolds.

Medicinal Chemistry Kinase Inhibition Chek1

Regioselective Synthetic Utility: Accessing 1-Substituted Indoline Derivatives

6-(Methoxymethyl)indoline provides a unique synthetic handle for further functionalization at the N1 position of the indoline ring. A general synthetic methodology outlines its utility in nucleophilic alkylation reactions to generate N-substituted derivatives, such as 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine. This contrasts with the 2-substituted analog, 2-(methoxymethyl)indoline, where the methoxymethyl group is directly on the saturated ring, often presenting different steric and electronic constraints for N1-alkylation or requiring alternative, less atom-economical strategies like asymmetric hydrogenation of indoles. This difference in synthetic accessibility makes the 6-isomer a preferred choice when the target molecule requires an unsubstituted 2,3-dihydro moiety for subsequent ring transformations.

Organic Synthesis Alkylation Building Blocks

Physical Properties: LogP and Polar Surface Area (PSA) for Formulation and Permeability

The position of the methoxymethyl group influences key physicochemical properties relevant to drug design. 6-(Methoxymethyl)indoline has a predicted Polar Surface Area (PSA) of 21.26 Ų. While this value is identical to its 5-substituted regioisomer, it is structurally distinct from the 4-isomer. In a related study on 6-substituted indolylquinolinones, minimization of PSA and the number of basic amines was correlated with improved cell potency and permeability. [1] This suggests that the 6-substitution pattern may offer a favorable PSA window that is advantageous for passive membrane permeability compared to more polar substitutions. The retention of a lower PSA is a quantifiable advantage for compounds intended to cross biological membranes.

Physicochemical Properties Drug Design Permeability

Optimal Procurement and Deployment Scenarios for 6-(Methoxymethyl)indoline


Medicinal Chemistry: Synthesis of 6-Substituted Kinase Inhibitor Libraries

Procure 6-(Methoxymethyl)indoline as a core building block for generating libraries of 6-substituted indoline derivatives, a scaffold validated for targeting the hydrophobic region I (HI) pocket of kinases like Chek1. This regioisomer is essential for maintaining the correct vector for this interaction, which is critical for achieving low nanomolar potency. [1]

Organic Synthesis: Regioselective Preparation of N1-Functionalized Indolines

Utilize 6-(Methoxymethyl)indoline as a starting material for the synthesis of N1-alkylated indoline derivatives, such as 3-(6-(methoxymethyl)indolin-1-yl)propan-1-amine. This application leverages the compound's regiochemistry, which provides straightforward access to a diverse set of building blocks for further elaboration.

Drug Design: Scaffold for Optimizing CNS Penetration and Oral Bioavailability

Select 6-(Methoxymethyl)indoline as a preferred scaffold for designing drug candidates requiring favorable membrane permeability. Its relatively low predicted PSA (21.26 Ų) is a quantifiable advantage for crossing biological barriers like the blood-brain barrier, a property that can be compromised in isomers with more polar surface area.

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